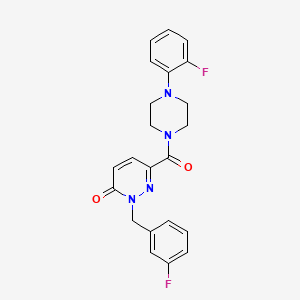

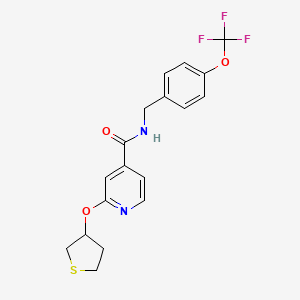

![molecular formula C15H13N3O2S B2485130 5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-64-1](/img/structure/B2485130.png)

5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

The compound 5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a part of a broader class of chemicals involved in various synthetic and derivative studies. Research has been conducted on the synthesis of new functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines, showcasing the versatility of these compounds in generating a wide range of derivatives through reactions with amines, oxalyl chloride, and N, N-dimethylformamide. This includes the creation of primary and secondary amide derivatives, proving the compound's utility in the synthesis of complex chemical structures (Peterlin-Mašič et al., 2000).

Medicinal Chemistry and Biological Properties

In medicinal chemistry, the compound and its derivatives have been explored for various biological properties. The preparation of thiadiazolo-pyrimidine derivatives and their evaluation for medicinal properties, particularly in allergy medication and antimicrobial studies, highlights the compound's potential in therapeutic applications. The use of NMR, 13C, and IR spectroscopy has been pivotal in elucidating the structures and confirming the medicinal relevance of these compounds (Moradivalikboni et al., 2014).

Anti-Inflammatory and Analgesic Agents

Further research has expanded into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, investigated as anti-inflammatory and analgesic agents. This work demonstrates the compound's foundational role in developing new medications with potential cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The antimicrobial activity of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides further exemplifies the compound's significance in pharmaceutical research. Synthesized via reactions with ethyl chloroacetate, some of these compounds have shown effectiveness against microbial strains, underscoring their potential in antimicrobial therapy (Gein et al., 2015).

Structural and Conformational Analysis

Lastly, studies focusing on the structural modifications and their impact on supramolecular aggregation of thiazolo[3,2-a]pyrimidines provide insight into the conformational features of these compounds. By varying substituents, researchers have observed significant differences in intermolecular interaction patterns, contributing to the understanding of how structural changes influence the physical and chemical properties of these molecules (Nagarajaiah & Begum, 2014).

Mechanism of Action

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the Dimroth rearrangement, a type of isomerization observed in some nitrogen-containing heterocyclic systems, can be catalyzed by acids, bases, and is accelerated by heat or light .

Future Directions

The thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their huge synthetic potential and the ability to readily modify the thiazolo[3,2-a]pyrimidine moiety by the introduction of new binding sites make them a promising area for future research .

Properties

IUPAC Name |

5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(16-7-6-11-4-2-1-3-5-11)12-10-17-15-18(14(12)20)8-9-21-15/h1-5,8-10H,6-7H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPIGGMDKYYJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

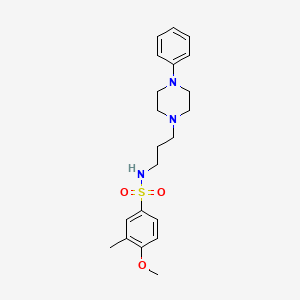

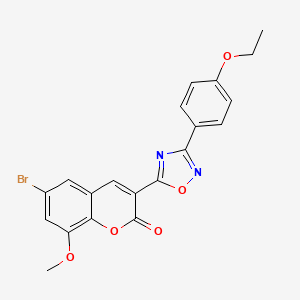

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2485048.png)

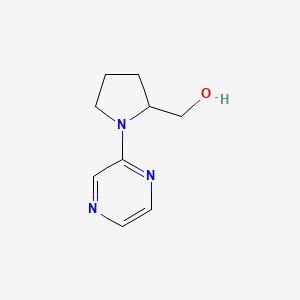

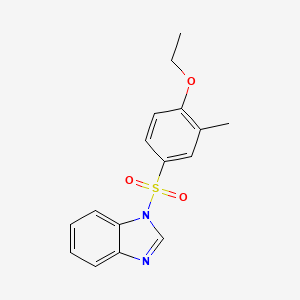

![5-Bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2485059.png)

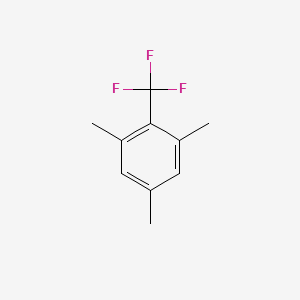

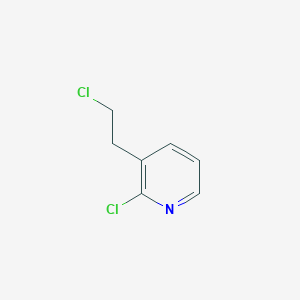

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485061.png)

![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)

![2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2485070.png)